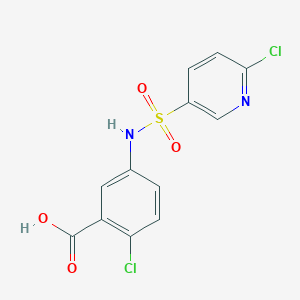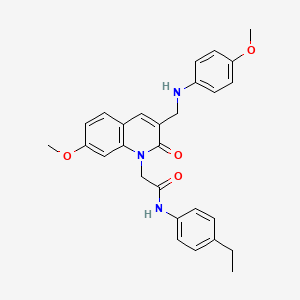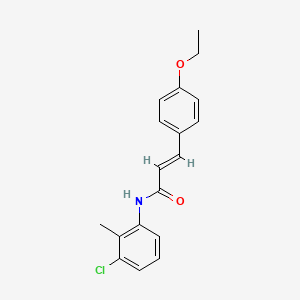
2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid, also known as CPB or CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPB is a potent inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in immune cell signaling. Inhibition of JAK3 has been identified as a potential therapeutic strategy for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Synthesis and Biological Activity
Hypoglycemic Agents
The research on benzoic acid derivatives, including sulfonamides, has led to the development of potent hypoglycemic agents such as repaglinide. These studies explore the structure-activity relationships within these compounds, highlighting the significance of specific functional groups in enhancing hypoglycemic activity (Grell et al., 1998).
C–H Functionalization
A novel approach to the meta-C–H olefination of benzoic acid derivatives has been developed, using a nitrile-based sulfonamide template. This method facilitates selective and efficient synthetic pathways for modifying benzoic acid structures, which are crucial in drug development (Li et al., 2016).
Antimicrobial Agents
Research into thiazolopyrimidine-based sulfonamides, incorporating the benzothiazole moiety, has yielded new agents with significant antimicrobial activity. These compounds are synthesized from benzoic acid derivatives and evaluated for their effectiveness against various bacterial and fungal strains (Patel, Purohit, & Rajani, 2014).
Chemical Synthesis and Modification
Amidation Processes
The conversion of benzylic hydrocarbons to corresponding sulfonamides through copper-catalyzed reactions with anhydrous chloramine-T showcases the versatility of sulfonamide groups in chemical synthesis processes (Bhuyan & Nicholas, 2007).
Carbonic Anhydrase Inhibitors
Studies on sulfonamide derivatives reveal their potential as selective inhibitors of carbonic anhydrase isoforms, highlighting the importance of subtle structural variations for therapeutic specificity (Bozdağ et al., 2014).
Metal Complexes and Structural Analysis
- Metal Complexes: Research into the electronic effects of electron-withdrawing sulfonamide groups in self-assembled heterodimetallic podates demonstrates the impact of sulfonamide substituents on the electronic structure and stability of metal complexes (Edder et al., 2000).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of many organic compounds .
Result of Action
The potential involvement of this compound in sm cross-coupling reactions suggests that it could play a role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Action Environment
The success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-chloro-5-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-10-3-1-7(5-9(10)12(17)18)16-21(19,20)8-2-4-11(14)15-6-8/h1-6,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKVZHQGWDFNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)
![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)




![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)


